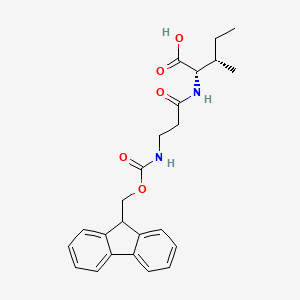

Fmoc-beta-Ala-Ile-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28N2O5 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(2S,3S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylpentanoic acid |

InChI |

InChI=1S/C24H28N2O5/c1-3-15(2)22(23(28)29)26-21(27)12-13-25-24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,22H,3,12-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t15-,22-/m0/s1 |

InChI Key |

XXMFLBQJPKKFRT-NYHFZMIOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Structure Solution and Refinement:the Diffraction Data Intensities Are Used to Calculate an Electron Density Map of the Molecule.nih.govhowever, the Measurement of Intensities Alone Does Not Provide the Phase Information Necessary to Compute This Map Directly—this is the Well Known Phase Problem of Crystallography. for Small Molecules Like Fmoc Beta Ala Ile Oh, This Problem Can Often Be Solved Using Ab Initio or Direct Methods. Once an Initial Model of the Structure is Built into the Electron Density Map, It is Computationally Refined to Better Fit the Experimental Data, Resulting in a Final, High Resolution Model of the Atomic Positions.nih.govthis Final Structure Reveals the Precise Conformation of the Dipeptide and the Network of Intermolecular Interactions, Such As Hydrogen Bonds, That Stabilize the Crystal Lattice.mdpi.com

Table 2: Methodological Stages and Considerations in Peptide Crystallography

| Stage | Key Objective | Methodological Considerations & Challenges |

| Crystallization | Grow a single, well-ordered crystal of sufficient size. | Requires highly pure peptide (>95%). nih.gov Finding optimal conditions (solvents, temperature, pH) is a trial-and-error process. researchgate.net Small, flexible peptides can be difficult to crystallize. |

| Data Collection | Measure the intensities and positions of diffracted X-ray spots. | Crystal quality directly impacts the resolution of the data. Radiation damage can occur, especially with biological molecules. |

| Structure Solution | Solve the phase problem to generate an initial electron density map. | For small molecules, "direct methods" are typically successful. The presence of a heavy atom can also be used for phasing. nih.gov |

| Model Building & Refinement | Fit the atomic model into the electron density map and optimize it. | The initial model is refined against the diffraction data to improve its accuracy and stereochemistry, yielding the final 3D structure. nih.gov |

Chemical Transformations and Functionalization Research of Fmoc Beta Ala Ile Oh

Derivatization Strategies for Enhanced Solubility and Reactivity

Modifying the core structure of Fmoc-beta-Ala-Ile-OH is crucial for tailoring its properties. Derivatization can improve solubility in different solvents, which is a key consideration for both solution-phase and solid-phase peptide synthesis (SPPS), and can modulate the reactivity of the terminal ends for subsequent coupling reactions. abyntek.com

The potential for side-chain functionalization on the this compound dipeptide is limited by the nature of its constituent amino acids.

Beta-Alanine (B559535): This amino acid does not possess a side chain; the carbons of its backbone are saturated and generally unreactive under standard peptide synthesis conditions.

Isoleucine: The sec-butyl side chain of isoleucine is aliphatic and chemically inert, making it non-reactive under most conditions used in peptide synthesis. While advanced methods for C-H functionalization on aliphatic side chains using metal catalysts exist, they are not commonly employed for residues like isoleucine due to the high energy required and lack of selectivity. chinesechemsoc.orgresearchgate.net These methods are more frequently applied to aromatic side chains like those found in tryptophan or phenylalanine. ntu.ac.ukresearchgate.net Therefore, direct side-chain functionalization of the isoleucine residue in this dipeptide is not a typical derivatization strategy.

The C-terminal carboxylic acid of the isoleucine residue is a primary site for chemical modification, significantly altering the peptide's characteristics. These modifications are often pursued to improve stability, modulate biological activity, or prepare peptide fragments for further coupling. wvu.edu

Common C-terminal modifications applicable to this compound include:

Amidation: The carboxylic acid can be converted to a primary, secondary, or tertiary amide. C-terminal amidation is a common modification in naturally occurring peptides and often increases resistance to degradation by exopeptidases. researchgate.net The synthesis can be achieved using an amide-forming resin (e.g., Rink Amide resin) from the start of the synthesis.

Esterification: Conversion to methyl or ethyl esters can mask the negative charge of the carboxylate, which may enhance cell permeability. This is typically achieved by reacting the peptide with the corresponding alcohol under acidic conditions.

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol (Isoleucinol). This modification removes the acidic nature of the C-terminus and can be accomplished using reducing agents like sodium borohydride, often after an initial activation step. nih.gov

Table 1: Examples of C-Terminal Modifications for this compound

| Modification Type | Resulting Structure | Reagents/Method | Key Outcome |

|---|---|---|---|

| Amidation | Fmoc-β-Ala-Ile-NH₂ | Rink Amide Resin, standard coupling | Increased enzymatic stability |

| Esterification | Fmoc-β-Ala-Ile-OMe | Methanol, Acid Catalyst | Charge masking, altered solubility |

| Reduction | Fmoc-β-Ala-Ile-ol | NaBH₄ | Removal of acidic group |

The N-terminus of the beta-alanine residue becomes available for derivatization following the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This deprotection is a fundamental step in Fmoc-based SPPS and is typically accomplished by treatment with a secondary amine base, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govrsc.org The reaction proceeds via a β-elimination mechanism, yielding the free N-terminal amine and a dibenzofulvene-piperidine adduct. rsc.org

Once the N-terminus is deprotected (H₂N-beta-Ala-Ile-OH), it can undergo a variety of functionalization reactions:

Acylation: Reaction with an acid chloride or activated carboxylic acid can introduce various acyl groups. Acetylation (using acetic anhydride) is a common modification to mimic the N-terminus of natural proteins and neutralize the positive charge of the amine.

Alkylation: Reductive alkylation, using an aldehyde or ketone in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), can introduce alkyl groups. This method is highly selective for the N-terminal amine.

Conjugation: The free amine can be coupled to a wide range of molecules, such as biotin (B1667282) for affinity purification, fluorophores (e.g., FITC, FAM) for imaging, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. abyntek.com

Peptide Elongation: The most common transformation is the continuation of peptide synthesis by coupling another Fmoc-protected amino acid to the newly exposed amine.

Table 2: Examples of N-Terminal Derivatizations for H₂N-beta-Ala-Ile-OH

| Derivatization Type | Example Derivative | Reagents/Method | Purpose |

|---|---|---|---|

| Acetylation | Ac-β-Ala-Ile-OH | Acetic Anhydride | Charge neutralization, increased stability |

| Biotinylation | Biotin-β-Ala-Ile-OH | Biotin-NHS ester | Affinity labeling and purification |

| Benzylation | Benzyl-NH-β-Ala-Ile-OH | Benzaldehyde, NaBH₃CN | Increased hydrophobicity |

| Peptide Coupling | Fmoc-Xaa-β-Ala-Ile-OH | Fmoc-Xaa-OH, Coupling agents | Peptide chain elongation |

Exploration of Novel Reactive Intermediates Derived from this compound

To facilitate chemical transformations, particularly at the C-terminus, this compound can be converted into more reactive intermediates. These intermediates are typically not isolated but are generated in situ to promote efficient bond formation, overcoming the lower reactivity of the free carboxylic acid and the steric hindrance from the isoleucine side chain.

Key reactive intermediates include:

Acid Chlorides: Treatment of the C-terminal carboxylic acid with reagents like thionyl chloride (SOCl₂) can convert it into a highly reactive acid chloride (Fmoc-beta-Ala-Ile-COCl). chinesechemsoc.org This intermediate readily reacts with nucleophiles like amines or alcohols but must be used under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. chinesechemsoc.org

Activated Esters: In standard peptide synthesis, the carboxylic acid is activated using coupling reagents to form an active ester intermediate. Common methods include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) react with the carboxyl group to form a reactive O-acylisourea intermediate.

Uronium/Phosphonium (B103445) Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU react with the carboxyl group to form an activated acyluronium species, which is highly efficient for amide bond formation. chinesechemsoc.org

Dibenzofulvene: While not a derivative of the peptide itself, dibenzofulvene is a highly reactive intermediate formed during the base-catalyzed removal of the N-terminal Fmoc group. rsc.org It readily reacts with the amine base used for deprotection (e.g., piperidine). Understanding this intermediate is crucial for controlling the deprotection step and preventing potential side reactions with other nucleophiles present in a reaction mixture. rsc.org

Table 3: Reactive Intermediates Generated from this compound

| Intermediate | Generating Reagent(s) | Purpose |

|---|---|---|

| Acid Chloride | Thionyl Chloride (SOCl₂) | Highly reactive species for acylation reactions |

| O-Acylisourea | DCC, DIC | In-situ activation for amide/ester formation |

| Acyluronium Ester | HATU, HBTU | Highly efficient in-situ activation for peptide coupling |

| Dibenzofulvene | Piperidine, DBU | Byproduct of N-terminal Fmoc deprotection |

Mechanistic Investigations and Reaction Pathway Research in Fmoc Beta Ala Ile Oh Chemistry

Detailed Mechanistic Studies of Fmoc Deprotection

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a fundamental step in Fmoc-based solid-phase peptide synthesis (SPPS). altabioscience.com This process is achieved through a base-catalyzed elimination reaction, where the kinetics and efficiency are highly sensitive to the reaction conditions. altabioscience.comwikipedia.org

The cleavage of the Fmoc group proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This two-step process is initiated by a mild base, typically a secondary amine like piperidine (B6355638). nih.govspringernature.com

The mechanism unfolds as follows:

β-Elimination: The resulting carbanion is unstable and undergoes a rapid β-elimination. This step releases the free amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). nih.govscielo.org.mxpeptide.com

Dibenzofulvene Scavenging: The generated DBF is immediately trapped by the excess secondary amine base (e.g., piperidine) present in the reaction mixture. peptide.com This forms a stable, inactive adduct (fulvene-piperidine adduct), which prevents the DBF from undergoing undesirable side reactions, such as irreversible alkylation of the newly liberated N-terminal amine of the peptide chain. peptide.comchempep.com

Strong, non-nucleophilic bases like 1,8-diazabicyclo nih.govpeptide.comundec-7-ene (DBU) can also effect Fmoc removal, often at a much faster rate than piperidine. peptide.compeptide.com However, since DBU cannot scavenge the DBF intermediate, it is often used in combination with a nucleophilic scavenger like piperidine to prevent side reactions. peptide.com

The rate of Fmoc deprotection is significantly influenced by the choice of solvent and the presence of additives.

Solvents: The reaction is favored in polar aprotic solvents, which can effectively solvate the charged intermediates. altabioscience.comnih.gov

N,N-Dimethylformamide (DMF): This is the most common solvent used for Fmoc deprotection. It provides a polar environment that facilitates the elimination reaction. nih.gov Standard conditions often involve a 20% solution of piperidine in DMF. altabioscience.comwikipedia.org

N-Methyl-2-pyrrolidone (NMP): NMP is another polar solvent that can be used and may be superior to DMF in disrupting peptide aggregation, which can sometimes hinder deprotection. nih.gov

Green Solvents: In an effort to improve the sustainability of peptide synthesis, alternative "green" solvents have been investigated. For instance, a mixture of anisole (B1667542) and N-octyl pyrrolidone (NOP) has been shown to be effective for solubilizing Fmoc-amino acids and supporting deprotection. tandfonline.com Similarly, dipropyleneglycol dimethylether (DMM) has been studied as a biodegradable alternative to DMF, although deprotection times may be longer. mdpi.com

Additives and Alternative Bases: The composition of the deprotection solution can be modified to accelerate the reaction or suppress side reactions.

Base Concentration: Increasing the concentration of piperidine generally increases the deprotection rate, though standard concentrations range from 20-30%. springernature.com

Alternative Bases: Bases such as DBU and piperazine (B1678402) have been explored as alternatives to piperidine. rsc.orgembrapa.br DBU is a stronger base and significantly accelerates Fmoc removal, while piperazine is a less hazardous alternative to piperidine. rsc.orgpeptide.com

Acidic Additives: The addition of weak acids like formic acid or HOBt to the deprotection cocktail has been shown to minimize certain side reactions, such as aspartimide formation, particularly when using strong bases like DBU. rsc.org

The choice of reagent has a measurable impact on deprotection kinetics, as illustrated by the following research findings.

| Deprotection Reagent (in DMF) | Half-Life (t½) for Fmoc-Val | Time for 99.99% Deprotection |

|---|---|---|

| 20% Piperidine | 7s | ~1.5 min |

| 5% Piperidine | 52s | ~8.6 min |

| 5% Piperazine | 50s | ~11 min |

| 5% Piperazine + 1% DBU | 7s | ~1.5 min |

| 5% Piperazine + 2% DBU | <5s | <1 min |

Data adapted from kinetic studies on resin-bound Fmoc-Val. rsc.org

Mechanistic Analysis of Peptide Bond Formation with Fmoc-beta-Ala-Ile-OH

The formation of a new peptide bond is the central event in peptide chain elongation. When coupling an amino acid to the N-terminus of this compound (after its own Fmoc group has been removed), the carboxylic acid of the isoleucine residue must be activated.

The formation of a peptide bond is a condensation reaction that does not proceed spontaneously under ambient conditions due to a high kinetic barrier. embrapa.br Therefore, the C-terminal carboxylic acid of the incoming protected amino acid must first be activated. This is typically achieved using a coupling reagent, which converts the carboxyl group into a more reactive species. bachem.com The general mechanism is a nucleophilic acyl substitution. fiveable.me

Activation: The carboxyl group of the incoming Fmoc-protected amino acid reacts with a coupling reagent (e.g., a carbodiimide (B86325) like DCC or an aminium/uronium salt like HBTU). chempep.comembrapa.br This reaction, often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), generates a highly reactive intermediate, typically an active ester (e.g., an HOBt-ester). chempep.comembrapa.br This intermediate is susceptible to nucleophilic attack.

Coupling (Acylation): The free N-terminal amine of the resin-bound peptide (in this case, the beta-alanine (B559535) of a deprotected this compound) acts as a nucleophile. It attacks the activated carbonyl carbon of the incoming amino acid. embrapa.brfiveable.me This forms a transient tetrahedral intermediate, which then collapses, eliminating the activating group (e.g., HOBt) and forming the stable amide (peptide) bond. fiveable.me

A significant risk during the activation and coupling steps is racemization (or epimerization) of the chiral α-carbon of the amino acid being activated. bachem.comuni-kiel.de

The primary mechanism for this loss of stereochemical integrity is through the formation of a 5(4H)-oxazolone intermediate. uni-kiel.dersc.org

Oxazolone (B7731731) Formation: The highly activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the N-terminal protecting group's urethane (B1682113) linkage. This cyclization forms the oxazolone.

Enolization and Racemization: The proton on the α-carbon of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture (such as the tertiary amines often used, like DIPEA). highfine.com The resulting enolate is achiral. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers, thus causing racemization. uni-kiel.de

Several strategies are employed to suppress this side reaction:

Urethane Protecting Groups: The Fmoc group, being a urethane-type protecting group, inherently reduces the risk of racemization compared to acyl-type groups because the oxazolone it forms is less prone to enolization. bachem.com

Coupling Additives: Additives like HOBt and its analogue HOAt are crucial. peptide.com They react with the initially activated species to form active esters. These esters are more reactive towards the desired amine nucleophile than towards intramolecular cyclization, and they are less prone to racemization than other activated intermediates. uni-kiel.de

Choice of Base: The basicity and steric hindrance of the base used can influence the degree of racemization. Weaker or more sterically hindered bases are sometimes preferred. highfine.com Forcing conditions or very slow coupling reactions can increase the risk of premature Fmoc cleavage or racemization. chempep.com

In-depth Examination of Impurity Formation Mechanisms

Beyond racemization, several other side reactions can occur during the synthesis and use of this compound, leading to a range of impurities that can compromise the quality of the final peptide. oup.com

Formation of Fmoc-β-Ala-OH from Reagents: Research has shown that the common Fmoc-protection reagent, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), can itself be a source of Fmoc-beta-Ala-OH impurity. nih.gov This occurs through a complex mechanism involving deprotonation and a Lossen-type rearrangement of the succinimide (B58015) ring. nih.gov If this compound is prepared using an amino acid that was protected using Fmoc-OSu, this impurity could be carried over.

Diketopiperazine (DKP) Formation: This is a major side reaction at the dipeptide stage. chempep.com After the deprotection of the second amino acid in a chain (e.g., the beta-alanine in a sequence of Xaa-beta-Ala-Ile-OH), the newly liberated N-terminal amine can attack the ester linkage connecting the C-terminal isoleucine to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered diketopiperazine ring and terminating the chain. chempep.comsigmaaldrich.com Sequences containing proline are particularly susceptible. chempep.comresearchgate.net

Truncated and Deletion Sequences: Incomplete reactions are a primary source of impurities. oup.com If the Fmoc deprotection step is incomplete, the subsequent coupling reaction cannot occur, leading to a "deletion sequence" missing one amino acid. researchgate.net Conversely, if the coupling reaction is incomplete, subsequent steps will build upon an unreacted N-terminus, resulting in a "truncated sequence." researchgate.netsigmaaldrich.com

Double Insertion: This impurity arises when the Fmoc-amino acid building block is contaminated with the corresponding Fmoc-dipeptide. sigmaaldrich.comnih.gov For example, if the this compound stock contains traces of Fmoc-beta-Ala-Ile-beta-Ala-Ile-OH, both could be incorporated, leading to the insertion of two dipeptide units instead of one.

Adduct Formation: During deprotection, side reactions involving the reactive dibenzofulvene intermediate can occur if it is not efficiently scavenged by piperidine. chempep.com Furthermore, the piperidine base itself can participate in side reactions, such as addition to a dehydroalanine (B155165) residue (formed from cysteine or serine) to yield a 3-(1-piperidinyl)alanine modification. chempep.com

Lossen Rearrangement Pathways Leading to Beta-Alanine Derivatives

The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivative into an isocyanate, which can then react further to yield amines or ureas. slideshare.netwikipedia.org In the context of peptide synthesis, this rearrangement can manifest as a significant side reaction, particularly during the preparation of N-Fmoc protected amino acids when using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Research has shown that the formation of Fmoc-beta-Ala-OH as an impurity is a frequent consequence of using Fmoc-OSu for N-protection. nih.govnih.gov The proposed mechanism suggests that Fmoc-OSu itself is the source of the beta-alanine derivative. nih.gov This process involves a series of deprotonation and elimination steps, with the key sequence being a Lossen-type rearrangement. nih.gov The presence of this Fmoc-beta-Ala-OH impurity can lead to its unintended incorporation into a growing peptide chain, resulting in a sequence variation that is difficult to separate from the target peptide.

Another relevant pathway occurs during carbodiimide-mediated reactions involving N-hydroxysuccinimide (HOSu). nih.gov It has been observed that the interaction between a carbodiimide (like DCC) and HOSu can lead to the formation of beta-alanine derivatives through a Lossen rearrangement. nih.govbachem.com Specifically, a bis(N-hydroxysuccinimide) derivative of beta-alanine is produced, which can then react further. nih.gov This side reaction is particularly problematic in applications such as affinity chromatography where HOSu esters are used to immobilize ligands. nih.gov

Table 1: Overview of Lossen Rearrangement Pathways in Peptide Synthesis

| Pathway | Reactants | Key Intermediate | Product(s) | Reference |

|---|---|---|---|---|

| Fmoc-OSu Degradation | Fmoc-OSu, Base | Isocyanate | Fmoc-beta-Ala-OH | nih.gov, nih.gov |

| HOSu-Carbodiimide Reaction | N-hydroxysuccinimide (HOSu), Carbodiimide (e.g., DCC) | Isocyanate | beta-Alanine derivatives | nih.gov, bachem.com |

Mechanisms of Dipeptide and Oligomer Formation

The primary mechanism for the formation of the dipeptide this compound is the creation of a peptide (amide) bond. This is typically achieved during solid-phase peptide synthesis (SPPS) by activating the carboxylic acid group of one amino acid and reacting it with the free amino group of another. beilstein-journals.orglibretexts.org In the synthesis of this compound, the carboxyl group of Fmoc-beta-Ala-OH would be activated, commonly using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization. chempep.comembrapa.br The activated Fmoc-beta-Ala then reacts with the N-terminal amine of an isoleucine residue, which is typically anchored to a solid support, to form the dipeptide. beilstein-journals.org

However, several side reactions can lead to the formation of undesired oligomers.

Incomplete Deprotection: If the Fmoc group of the growing peptide chain is not completely removed during the deprotection step, the subsequent coupling reaction will be inefficient. In the next cycle, this can lead to a "deletion sequence" where an amino acid is missing, but it can also result in a mixture of oligomers of different lengths. nih.gov

Dipeptide Impurities: Unwanted dipeptide formation (e.g., Fmoc-Xaa-Xaa-OH) can occur during the preparation of the initial Fmoc-amino acid building blocks themselves, for instance, when using 9-fluorenylmethyl chloroformate. nih.gov These dipeptide impurities can then be incorporated into the synthesis, leading to longer, incorrect oligomer sequences.

Chain Aggregation: During the synthesis of long peptides, chains can aggregate on the solid support, driven by intermolecular hydrogen bonds. core.ac.ukacs.orgsigmaaldrich.com This aggregation can hinder the access of reagents, leading to incomplete reactions and a complex mixture of truncated or modified oligomers. sigmaaldrich.com

Diketopiperazine-Initiated Oligomerization: In some prebiotic synthesis models, it has been proposed that diketopiperazines can act as initiators for oligomerization by reacting with other amino acids or peptides. scielo.org.mx

Diketopiperazine Formation Mechanisms

The mechanism proceeds as follows:

After coupling the second amino acid (in this case, beta-alanine) to the resin-bound first amino acid (isoleucine), the N-terminal Fmoc group of the dipeptide (Fmoc-beta-Ala-Ile-Resin) is removed, typically with a base like piperidine. nih.gov

This exposes the free amino group of the beta-alanine residue.

The liberated N-terminal amine then performs a nucleophilic attack on the carbonyl carbon of the ester bond linking the C-terminal isoleucine to the resin. chempep.comnih.gov

This attack results in the formation of a stable, six-membered ring—the diketopiperazine (cyclo(beta-Ala-Ile))—and its release from the solid support. acs.org

The propensity for DKP formation is highly dependent on several factors, as detailed in the table below. For the this compound sequence, the presence of a beta-amino acid might influence the kinetics of ring formation compared to standard alpha-amino acid dipeptides.

Table 2: Factors Influencing Diketopiperazine (DKP) Formation

| Factor | Effect on DKP Formation | Explanation | Reference |

|---|---|---|---|

| Amino Acid Sequence | High | Sequences containing Proline or other secondary amino acids at the C-terminus are highly prone to DKP formation due to the preference for a cis-amide bond. | chempep.com, acs.org, acs.org |

| Resin Type | High | Sterically hindered resins, such as 2-chlorotrityl (2-CTC) resin, reduce DKP formation by making the ester linkage less accessible to nucleophilic attack. | sigmaaldrich.com, acs.org |

| Base/Deprotection Conditions | High | The basic conditions of Fmoc deprotection (e.g., using piperidine) catalyze the intramolecular cyclization. | nih.gov, iris-biotech.de |

| Coupling of Dipeptides | Low | Using a pre-formed Fmoc-dipeptide to couple to the resin can bypass the problematic dipeptide-resin stage. | chempep.com |

Enzymatic Interaction Studies of this compound (as a Substrate in Mechanistic Research)

Fmoc-protected dipeptides are valuable tools for investigating the substrate specificity, activity, and mechanism of enzymes, particularly proteases. While specific studies on this compound are not prominent, research on analogous compounds provides a clear framework for its potential use.

Enzymes like thermolysin, a metalloendopeptidase, have been shown to catalyze both the hydrolysis and the synthesis (condensation) of peptides using Fmoc-dipeptides as substrates. researchgate.netchinesechemsoc.orgchinesechemsoc.org In a typical experiment, an enzyme would be incubated with this compound in an aqueous buffer. The reaction could be monitored by techniques like HPLC to measure the rate of hydrolysis into Fmoc-beta-Ala and Isoleucine.

Key findings from related studies include:

Substrate Specificity: The rate of enzymatic reaction is highly dependent on the amino acid sequence. Thermolysin, for instance, shows a preference for cleaving peptide bonds on the N-terminal side of hydrophobic residues. chinesechemsoc.org Therefore, it might hydrolyze this compound. Studies using libraries of protected dipeptides have successfully mapped the specificity of enzymes like human glutamate (B1630785) carboxypeptidase II, which was found to cleave Ac-Asp-Met and Ac-Ala-Glu, among others. avcr.cz

Bidirectional Catalysis: Thermolysin can catalyze both peptide bond cleavage and formation. chinesechemsoc.orgchinesechemsoc.org The equilibrium can be shifted towards synthesis or hydrolysis based on the reaction conditions and the nature of the substrates. For example, Fmoc-YL can be hydrolyzed to Fmoc-Y and L, and subsequently, the Fmoc-Y can be condensed with a different amino acid like Y-NH2 to form a new dipeptide, Fmoc-YY-NH2. chinesechemsoc.org

Inhibition Studies: The Fmoc group itself, combined with various amino acid side chains, can serve as an inhibitor for certain enzymes. A study on butyrylcholinesterase (BChE) found that several Fmoc-amino acids, including Fmoc-Leu and Fmoc-Ile, act as inhibitors, with their potency influenced by the hydrophobicity and size of the side chain. nih.gov this compound could similarly be tested for inhibitory activity against various proteases or other enzymes.

By using this compound as a substrate, researchers could investigate how an enzyme accommodates a beta-amino acid at the P1' position and an isoleucine at the P1 position, providing valuable insights into the enzyme's active site geometry and catalytic mechanism.

Advanced Analytical Methodologies in Research on Fmoc Beta Ala Ile Oh and Its Derivatives

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are central to the analysis of Fmoc-protected amino acids and peptides, offering powerful tools for both purification and quality control. The ability to separate the target compound from impurities, such as byproducts from the synthesis or degradation products, is critical for obtaining high-purity materials.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of Fmoc-beta-Ala-Ile-OH. merckmillipore.comsigmaaldrich.com The development of a robust HPLC method is a multi-step process that requires careful optimization of several parameters to achieve the desired separation. drawellanalytical.comthermofisher.comwjpmr.com

Method development for this compound typically begins with the selection of an appropriate stationary phase, most commonly a reversed-phase column such as a C18. nih.gov The choice of mobile phase is also critical, with a mixture of an aqueous component (often containing an acid like trifluoroacetic acid (TFA) to improve peak shape) and an organic solvent (typically acetonitrile) being standard for reversed-phase chromatography. nih.gov

Optimization of the separation involves adjusting the mobile phase composition, either through isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition over time). drawellanalytical.com Gradient elution is particularly useful for separating compounds with a range of polarities, which is often the case when analyzing crude synthesis mixtures of this compound. drawellanalytical.com The gradient profile, including the initial and final solvent compositions and the gradient steepness, must be fine-tuned to achieve optimal resolution between the main peak and any impurities. drawellanalytical.com

Further optimization may involve adjusting the flow rate, column temperature, and injection volume to enhance peak resolution and analysis time. drawellanalytical.com The detector wavelength is typically set to the absorbance maximum of the Fmoc group, which is around 265 nm, to ensure high sensitivity.

A typical HPLC purity analysis for Fmoc-amino acid derivatives can achieve a purity level of over 99%. researchgate.net The quality of starting materials is crucial, as even small impurities can significantly impact the yield and purity of the final peptide. merckmillipore.comsigmaaldrich.com

Table 1: Key Parameters in HPLC Method Development for this compound

| Parameter | Common Choices and Considerations |

| Stationary Phase | Reversed-phase C18 or C8 columns are widely used. |

| Mobile Phase | A mixture of water and acetonitrile is common. nih.gov |

| Additives | 0.1% Trifluoroacetic Acid (TFA) is often added to both aqueous and organic phases to improve peak shape and resolution. nih.gov |

| Elution Mode | Gradient elution is generally preferred for complex samples to ensure good separation of all components. drawellanalytical.com |

| Flow Rate | Typically in the range of 0.5-1.5 mL/min for analytical columns. |

| Column Temperature | Often ambient, but can be controlled to improve reproducibility and selectivity. |

| Detection | UV detection at approximately 265 nm due to the strong absorbance of the Fmoc group. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.govresearchgate.net This combination is invaluable for the structural elucidation of this compound and the identification of process-related impurities. enovatia.com

In an LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the ionization of the analyte molecules with minimal fragmentation, providing the molecular weight of the compound. researchgate.net This is crucial for confirming the identity of the this compound peak in the chromatogram.

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In this technique, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" of the molecule, allowing for unambiguous identification. For this compound, fragmentation would be expected to occur at the amide bond and the ester linkage of the Fmoc group.

LC-MS is also a critical tool for impurity profiling. enovatia.com During the synthesis of this compound, various impurities can be generated, such as deletion sequences (e.g., Fmoc-beta-Ala-OH or Fmoc-Ile-OH), insertion sequences, or byproducts from side reactions. nih.gov For instance, the presence of Fmoc-beta-Ala-OH and dipeptides like Fmoc-beta-Ala-amino acid-OH have been identified as potential impurities in Fmoc-protected amino acid derivatives. researchgate.netnih.govsemanticscholar.orgscilit.com LC-MS can detect and often identify these impurities even at very low levels, providing essential information for process optimization and quality control.

Table 2: Common Impurities in Fmoc-Amino Acid Derivatives Detectable by LC-MS

| Impurity Type | Potential Origin |

| Fmoc-beta-Ala-OH | Unreacted starting material or side product. researchgate.netnih.gov |

| Fmoc-Ile-OH | Unreacted starting material. |

| Fmoc-dipeptides | Side reactions during the coupling step. researchgate.net |

| Deletion sequences | Incomplete coupling reactions. |

| Products of Fmoc group cleavage | Instability of the protecting group under certain conditions. |

Chiral Chromatography for Enantiomeric Purity Analysis

The stereochemical purity of amino acids and their derivatives is of utmost importance, particularly in the synthesis of bioactive peptides where the biological activity is often highly dependent on the stereochemistry of the constituent amino acids. Chiral chromatography is the primary technique used to determine the enantiomeric purity of this compound. phenomenex.comrsc.org

This specialized form of HPLC utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers. phenomenex.com Polysaccharide-based CSPs are commonly employed for the enantioseparation of Fmoc-amino acids. phenomenex.comphenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times for the D- and L-enantiomers.

The development of a chiral separation method involves screening different types of CSPs and optimizing the mobile phase composition. phenomenex.comrsc.org For Fmoc-amino acids, reversed-phase conditions are often successful. phenomenex.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, often with acidic or basic additives to enhance chiral recognition. nih.gov

The goal of chiral chromatography is to achieve baseline separation of the enantiomeric peaks, allowing for accurate quantification of the enantiomeric excess (e.e.). For Fmoc-protected amino acids used in peptide synthesis, an enantiomeric purity of >99.8% is often required. merckmillipore.comsigmaaldrich.com

Table 3: Factors Influencing Chiral Separation of Fmoc-Amino Acid Derivatives

| Factor | Description |

| Chiral Stationary Phase (CSP) | Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are effective for many Fmoc-amino acids. phenomenex.com |

| Mobile Phase Composition | The type and ratio of organic modifier (e.g., acetonitrile, methanol) and aqueous buffer can significantly impact selectivity. nih.gov |

| Additives | Acids (e.g., trifluoroacetic acid) or bases can improve peak shape and chiral recognition. phenomenex.com |

| Temperature | Column temperature can affect the thermodynamics of the chiral recognition process and thus the separation. |

| Flow Rate | Optimizing the flow rate can improve resolution. |

Spectroscopic Methodologies for Conformational and Structural Research

Spectroscopic techniques provide detailed information about the molecular structure and conformation of this compound. These methods are non-destructive and offer insights into the three-dimensional arrangement of the molecule, which can influence its reactivity and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. mdpi.comnih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each nucleus in the molecule.

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons can be used to confirm the presence of the different structural components: the fluorenyl group of the Fmoc moiety, the beta-alanine (B559535) residue, and the isoleucine residue. chemicalbook.comchemicalbook.com The integration of the proton signals provides the relative number of protons in each environment, further confirming the structure. Coupling constants between adjacent protons can give information about the dihedral angles and thus the local conformation of the peptide backbone.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and between protons and their directly attached carbons, respectively. This allows for the unambiguous assignment of all signals in the ¹H and ¹³C spectra.

NMR is also a valuable tool for conformational studies. mdpi.com The temperature dependence of amide proton chemical shifts can provide information about their involvement in intramolecular hydrogen bonds. mdpi.com Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can detect through-space interactions between protons that are close in proximity, providing distance restraints that can be used to build a 3D model of the predominant conformation in solution.

Table 4: Expected ¹H NMR Signals for this compound

| Protons | Expected Chemical Shift Range (ppm) | Multiplicity |

| Fmoc group (aromatic) | 7.2 - 7.9 | Multiplets |

| Fmoc group (CH, CH₂) | 4.1 - 4.6 | Multiplets |

| Ile α-CH | ~4.0 - 4.5 | Doublet of doublets |

| Ile β-CH | ~1.8 - 2.2 | Multiplet |

| Ile γ-CH₂ | ~1.1 - 1.6 | Multiplet |

| Ile γ-CH₃ | ~0.8 - 1.0 | Doublet |

| Ile δ-CH₃ | ~0.8 - 1.0 | Triplet |

| β-Ala α-CH₂ | ~2.3 - 2.7 | Triplet |

| β-Ala β-CH₂ | ~3.2 - 3.6 | Multiplet |

| Amide NH | Variable, typically 5.0 - 8.5 | Broad singlet or triplet |

| Carboxylic acid OH | Variable, typically >10 | Broad singlet |

Infrared (IR) and Raman Spectroscopy in Conformational Research

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and the secondary structure of peptides. researchgate.netmdpi.com Both techniques probe the vibrational modes of the molecule, but they are based on different physical principles (IR absorption and Raman scattering) and often provide complementary information. nih.gov

In the context of this compound, the IR and Raman spectra are dominated by bands corresponding to the vibrations of the amide group, the carboxylic acid, and the Fmoc moiety. The amide I band (primarily C=O stretching) and the amide II band (a combination of N-H bending and C-N stretching) are particularly sensitive to the conformation of the peptide backbone. nih.govresearchgate.net The frequencies of these bands can indicate the presence of different secondary structures, such as β-sheets or random coils, and can also be influenced by hydrogen bonding. researchgate.netchemrxiv.org

For example, the amide I band in the IR spectrum typically appears in the region of 1600-1700 cm⁻¹. A band around 1630-1640 cm⁻¹ is often associated with β-sheet structures, while a band around 1650-1660 cm⁻¹ is characteristic of a random coil conformation. nih.gov

Raman spectroscopy can also provide valuable structural information. nih.govnih.gov It is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. The amide III band, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum and is also sensitive to conformation. researchgate.net

By analyzing the vibrational spectra of this compound under different conditions (e.g., in different solvents or at different temperatures), it is possible to gain insights into its conformational flexibility and the factors that influence its structure. chemrxiv.org

Table 5: Key Vibrational Bands for Conformational Analysis of this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information |

| Amide A (N-H stretch) | 3200 - 3400 | Hydrogen bonding status of the amide N-H. |

| Amide I (C=O stretch) | 1600 - 1700 | Highly sensitive to peptide backbone conformation (e.g., β-sheet, random coil). nih.gov |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | Also sensitive to backbone conformation and hydrogen bonding. |

| Carboxylic Acid C=O stretch | 1700 - 1750 | Presence and hydrogen bonding of the C-terminal carboxyl group. |

| Fmoc group vibrations | Various | Characteristic bands confirming the presence of the protecting group. |

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Investigations

Circular Dichroism (CD) spectroscopy is a non-destructive spectroscopic technique that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. nih.gov It is an exceptionally useful tool for the rapid assessment of the secondary structure and folding characteristics of peptides and proteins in solution. nih.gov For a molecule like this compound, the CD spectrum arises from contributions from its constituent parts: the aromatic Fmoc protecting group, the chiral center of the isoleucine residue, and the peptide backbone itself, which can adopt various secondary structures.

The analysis of the CD spectrum is typically divided into two regions:

Far-UV Region (below 250 nm): This region is dominated by the absorbance of the peptide backbone amide bonds. The conformation of the backbone (e.g., α-helix, β-sheet, β-turn, or random coil) gives rise to characteristic CD signals. nih.gov For instance, α-helical structures typically show negative bands around 222 nm and 208 nm, while β-sheets exhibit a negative band near 218 nm. libretexts.org Studies on Fmoc-dipeptides and tripeptides have identified minima around 218-220 nm as being characteristic of β-sheet structures. researchgate.net

Near-UV Region (250-350 nm): This region is sensitive to the environment of aromatic chromophores and can provide information about tertiary structure. nih.gov In this compound, the fluorenyl moiety of the Fmoc group is the primary contributor to the near-UV CD spectrum. Aromatic stacking interactions involving the Fmoc group are a known driving force for the self-assembly of Fmoc-peptides, which can lead to the formation of structures like β-sheet fibrils. researchgate.net

The conformation of peptides in solution, and thus their CD spectra, can be highly dependent on environmental factors such as solvent, concentration, and pH. nih.govresearchgate.net For example, an increase in the concentration of certain alanine-rich peptides has been shown to cause a decrease in α-helix content and a corresponding increase in β-sheet structure. nih.govresearchgate.net Therefore, investigating this compound under various conditions is crucial for a complete understanding of its conformational landscape.

Table 1: Characteristic CD Signals for Peptide Structural Elements

| Structural Element | Wavelength (nm) | Characteristic Signal | Reference |

| α-Helix | ~222 | Negative Minimum | libretexts.org |

| ~208 | Negative Minimum | libretexts.org | |

| ~193 | Positive Maximum | libretexts.org | |

| β-Sheet | ~218 | Negative Minimum | libretexts.orgresearchgate.net |

| ~195 | Positive Maximum | libretexts.org | |

| Fmoc Group | ~260 | Positive Peak | researchgate.net |

| 200-210 | Positive Peak | researchgate.net |

X-Ray Crystallography for Solid-State Structural Analysis (Methodological Considerations)

X-ray crystallography is the premier experimental method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. nih.gov It provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the supramolecular assembly of molecules in a crystal. iisc.ac.in While it has been extensively used for proteins, the technique is equally valuable, though perhaps underutilized, for smaller peptides like this compound. nih.gov The process involves several critical methodological stages.

Computational and Theoretical Approaches in Fmoc Beta Ala Ile Oh Research

Molecular Modeling and Conformational Analysis

Molecular modeling of Fmoc-beta-Ala-Ile-OH is essential for understanding its three-dimensional structure and flexibility, which are key determinants of its chemical and biological behavior. The presence of the bulky N-terminal Fmoc group, the flexible β-alanine residue, and the chiral isoleucine residue results in a complex conformational landscape.

Key Research Findings & Methodologies:

Energy Minimization: Algorithms are used to find the geometry with the lowest potential energy for a given starting structure.

Systematic & Stochastic Searches: These methods explore the conformational space to locate various low-energy minima.

Ramachandran Plots: For peptides, these plots visualize the sterically allowed and disallowed regions for backbone dihedral angles, providing a map of accessible conformations. researchgate.net

A hypothetical conformational analysis of this compound might yield a table of stable conformers, as illustrated below.

| Conformer ID | Dihedral Angles (φ, ψ, ω) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Conf-1 | (-120°, 110°, 178°) | 0.00 | C10-type hydrogen bond |

| Conf-2 | (65°, -70°, 179°) | 1.25 | Extended conformation |

| Conf-3 | (-80°, 150°, -5°) | 2.10 | cis-amide bond, π-stacking |

| Conf-4 | (150°, -145°, 175°) | 2.85 | No significant H-bonding |

This table is a representative example of data that would be generated from a conformational analysis study.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. These methods can elucidate the step-by-step mechanisms of chemical reactions, such as its synthesis or degradation.

For instance, the formation of the peptide bond between Fmoc-β-Ala-OH and an isoleucine ester can be modeled to determine the activation energies (the energy barriers that must be overcome for the reaction to proceed) and the energies of reaction intermediates and transition states. hilarispublisher.comscirp.org Similarly, the mechanism of peptide bond hydrolysis can be studied, providing insights into the molecule's stability under different conditions. nih.govkuleuven.be DFT calculations have been successfully used to study dipeptide hydrolysis and the formation of cyclic dipeptides, showing how factors like solvent and catalysts can influence reaction pathways. nih.govresearchgate.net

Key Research Findings & Methodologies:

Transition State Theory: Calculations are performed to locate the highest energy point along a reaction coordinate, known as the transition state. The energy of this state determines the reaction rate.

Solvent Effects: Computational models can include the effects of a solvent (e.g., using a Polarizable Continuum Model, PCM) to simulate reaction conditions more realistically. rsc.org

Catalysis: The role of catalysts, such as acids, bases, or metal ions, in lowering the activation energy of a reaction can be modeled. nih.govrsc.org Studies have shown that even a single water molecule can act as a catalyst in some peptide reactions. researchgate.net

A typical output from a DFT study on the final coupling step in the synthesis of this compound might look like the following table.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

| 1 | Reactants (Fmoc-β-Ala-OH + Ile-OR) | 0.00 | Separated reactants |

| 2 | Transition State 1 (TS1) | +25.5 | Formation of tetrahedral intermediate |

| 3 | Intermediate (INT1) | +5.2 | Tetrahedral intermediate |

| 4 | Transition State 2 (TS2) | +18.9 | Proton transfer and leaving group departure |

| 5 | Products (Fmoc-beta-Ala-Ile-OR) | -10.3 | Final coupled dipeptide |

This table is a representative example based on general peptide coupling mechanism studies. hilarispublisher.comresearchgate.net

Prediction of Spectroscopic Properties and Chromatographic Behavior

Computational methods are valuable for predicting the spectroscopic and chromatographic properties of this compound, which can aid in its identification and characterization.

Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.gov By calculating these properties for different low-energy conformers, a weighted average spectrum can be generated and compared with experimental data. This comparison helps to confirm the molecule's structure and provides information about its conformational preferences in solution. researchgate.net For example, specific NMR chemical shifts are highly sensitive to the local geometry, making them excellent probes of secondary structure. researchgate.netuq.edu.au

Chromatographic Behavior: The retention time of a peptide in reversed-phase high-performance liquid chromatography (RP-HPLC) is strongly related to its hydrophobicity. nih.gov Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Retention Relationship (QSRR) models are computational approaches used to predict this behavior. nih.govresearchgate.net These models use a set of calculated molecular descriptors (e.g., molecular weight, volume, surface area, partition coefficient) to build a statistical model that correlates the structure of a peptide with its chromatographic retention time. researchgate.netacs.org

| Predicted Property | Computational Method | Predicted Value | Application |

| ¹H NMR Chemical Shift (Ile α-H) | DFT/GIAO | 4.15 ppm | Structural verification, conformational analysis |

| ¹³C NMR Chemical Shift (β-Ala Cα) | DFT/GIAO | 34.8 ppm | Structural verification |

| IR Frequency (Amide I C=O stretch) | DFT (Harmonic) | 1655 cm⁻¹ | Secondary structure analysis (e.g., β-sheet vs. random coil) |

| RP-HPLC Retention Time | QSRR Model | 25.4 min | Method development, purity assessment |

This table provides hypothetical predicted values to illustrate the output of such computational studies.

Docking and Molecular Dynamics Simulations (Theoretical Studies of Interactions)

When this compound is studied for its potential to interact with a biological target, such as an enzyme or receptor, molecular docking and molecular dynamics (MD) simulations are the primary computational tools used.

Molecular Docking: Docking is a method used to predict the preferred binding orientation of one molecule (the ligand, e.g., this compound) to a second (the receptor, e.g., a protein). acs.orgmdpi.com The process involves sampling many possible binding poses and scoring them based on their steric and energetic complementarity. This can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems. mdpi.com Starting from a specific structure (perhaps from a docking result), MD simulates the movement of every atom over time by solving Newton's equations of motion. rsc.org This allows researchers to study the stability of a ligand-receptor complex, observe conformational changes in both the peptide and the protein upon binding, and analyze the role of solvent molecules. nih.govresearchgate.net For Fmoc-dipeptides, MD simulations are also extensively used to study their self-assembly into larger nanostructures like fibrils or hydrogels, driven by interactions of the Fmoc groups. nih.govresearchgate.netrsc.org

| Simulation Type | System Studied | Key Findings (Hypothetical) |

| Molecular Docking | This compound with Protease X | Binds in the active site; Fmoc group forms hydrophobic contacts; Ile side chain fits into S1 pocket. |

| MD Simulation | This compound/Protease X Complex | The docked pose is stable over a 200 ns simulation; key hydrogen bonds are maintained. |

| MD Simulation | Self-assembly of this compound in water | Molecules aggregate within 100 ns, forming a fibrillar core with stacked Fmoc groups. rsc.org |

This table is a representative example of how docking and MD are applied to study peptide interactions.

Emerging Research Avenues and Future Perspectives for Fmoc Beta Ala Ile Oh

Development of Novel and Greener Synthetic Routes

The chemical synthesis of peptides is often associated with the use of hazardous solvents and reagents, leading to significant chemical waste. Consequently, a major focus of current research is the development of more environmentally friendly or "greener" synthetic routes for peptide building blocks like Fmoc-beta-Ala-Ile-OH.

One promising approach involves the use of agro-waste derived solvents as a medium for peptide bond formation. eurekaselect.com Research has demonstrated the feasibility of using such green solvents for the coupling of Nα-Fmoc-amino acid chlorides with amino acid esters. eurekaselect.comnih.gov This method offers the dual benefits of reducing reliance on toxic solvents and utilizing waste materials. eurekaselect.com Another strategy focuses on replacing commonly used toxic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives such as propylene (B89431) carbonate. researchgate.net

A patented method for the preparation of Fmoc-beta-Ala-AA-OH, which includes this compound, highlights a more efficient synthetic pathway. google.comgoogle.com This process involves the reaction of Fmoc-beta-Ala-OH with thionyl chloride and 1-hydroxybenzotriazole (B26582) (HBT) or a derivative to form an active intermediate, which then reacts with the amino acid, in this case, Isoleucine (Ile). google.comgoogle.com This method is reported to be simple, shortens production steps, and improves yield. google.comgoogle.com

Detailed research findings have shown that the synthesis of this compound can be achieved with high purity and yield. For instance, one reported synthesis yielded the product with a purity of 99.1% and a yield of 70%. google.com The process involves dissolving H-L-Ile-OH and sodium carbonate in water, followed by the addition of a solution of the activated Fmoc-beta-Ala intermediate. google.com

| Parameter | Value | Reference |

| Product Purity | 99.1% | google.com |

| Single Maximum Impurity | 0.39% | google.com |

| Yield | 70% | google.com |

This interactive data table summarizes the reported purity and yield for the synthesis of this compound via a novel route.

The development of these greener and more efficient synthetic methods is crucial for the large-scale and sustainable production of peptide-based active pharmaceutical ingredients. grace.com

Integration into Automated and Continuous Flow Synthesis Platforms

The demand for synthetic peptides in research and drug development has driven the advancement of automated synthesis technologies. nih.gov this compound, as a dipeptide building block, is well-suited for integration into these platforms, including both solid-phase peptide synthesis (SPPS) and emerging liquid-phase continuous-flow synthesis. chemimpex.comrsc.org

Continuous-flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. elte.hu The use of Fmoc-protected amino acids and dipeptides is central to many automated SPPS protocols. nih.gov Recent developments have focused on liquid-phase continuous-flow peptide synthesis, which can enhance production efficiency. rsc.orgrsc.org These systems often utilize micro-flow reactors and automated extraction and concentration units. rsc.orgrsc.org

The integration of building blocks like this compound into these automated systems allows for the rapid and efficient assembly of complex peptides. chemimpex.com The compatibility of Fmoc-protected building blocks with the reagents and conditions used in these platforms is a key consideration. chemimpex.com For example, the solubility of the building block in the solvents used for coupling and deprotection is critical for the success of automated synthesis. chemrxiv.org

While specific studies detailing the integration of this compound into these advanced platforms are not yet widely published, the general principles of automated and continuous-flow peptide synthesis are directly applicable. The use of such dipeptide units can potentially streamline the synthesis process by reducing the number of individual coupling steps required to build a target peptide sequence.

Advanced Applications in Research Beyond Conventional Peptide Synthesis

The unique properties of beta-amino acids, such as their resistance to proteolytic degradation, make this compound and similar dipeptides valuable for applications beyond the synthesis of simple peptides. nih.gov These advanced applications often leverage the ability of these molecules to self-assemble into well-defined nanostructures.

Fmoc-dipeptides containing β-alanine have been shown to form hydrogels, which are of interest for sustained drug release applications. nih.gov The self-assembly is driven by a combination of hydrogen bonding between the peptide backbones and π-stacking interactions of the aromatic Fmoc groups. nih.gov These hydrogels can encapsulate therapeutic molecules and release them over an extended period. nih.gov

Furthermore, the incorporation of beta-alanine (B559535) can be used to modulate the properties of peptides, such as their conformation and biological activity. acs.org Dipeptides containing beta-alanine have been investigated as chelating agents for metal ions and for their potential pharmacological activities. scielo.brresearchgate.net

Another area of research involves the use of modified beta-alanine residues to enhance the water solubility of hydrophobic molecules. For example, Fmoc-beta-Ala(SO3H)-OH, a sulfonated derivative, has been used to increase the hydrophilicity of dyes and other hydrophobic compounds for applications in biotechnology and diagnostics. iris-biotech.de While not this compound itself, this demonstrates the potential for derivatization of the beta-alanine moiety to impart novel functionalities.

The self-assembly of short peptides, including those containing beta-alanine, into nanofibers, nanotubes, and other nanostructures is a rapidly growing field with potential applications in tissue engineering, biosensing, and materials science. nih.govresearchgate.net

Role in the Design of Next-Generation Peptide Building Blocks

The inclusion of non-natural amino acids like beta-alanine is a key strategy in the design of next-generation peptide building blocks with enhanced properties. grace.comacs.org this compound serves as a precursor for creating peptides with improved stability, conformational control, and novel biological activities. grace.comacs.org

Peptides containing beta-amino acids can adopt stable secondary structures, such as helices and sheets, which can be designed to mimic the active conformations of natural peptides. acs.org This is particularly important for developing peptide-based drugs that can effectively interact with biological targets like receptors and enzymes. acs.org The predictable folding patterns of beta-peptides allow for the rational design of molecules with specific three-dimensional structures.

The use of "stapled" peptides, where the peptide chain is rigidified by a chemical brace, is another approach to creating more stable and potent therapeutic peptides. nih.gov While not directly a stapled peptide, this compound could be incorporated into sequences that are later cyclized or stapled to enforce a desired conformation.

The development of building blocks like this compound is part of a broader effort to expand the chemical space available for peptide drug discovery. grace.com By moving beyond the 20 proteinogenic amino acids, researchers can create peptides with properties that are not accessible with natural sequences alone. grace.com This includes enhanced resistance to enzymatic degradation, improved cell permeability, and the ability to target new classes of proteins. nih.govacs.org The controlled synthesis of these novel building blocks is essential for advancing the field of medicinal chemistry. grace.com

Q & A

Q. What are the optimal coupling conditions for Fmoc-β-Ala-Ile-OH in solid-phase peptide synthesis (SPPS)?

To maximize coupling efficiency, use a 4:1 molar ratio of amino acid to resin-bound peptide. Activate the carboxyl group with HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in DMF, with DIEA (N,N-diisopropylethylamine) as the base. Reaction times of 30–60 minutes at 25°C are typical. Monitor completion via Kaiser test or HPLC .

Q. How can solubility challenges of Fmoc-β-Ala-Ile-OH be addressed during purification?

Dissolve the crude product in a minimal volume of 1% acetic acid or water (per solubility data for Fmoc-β-Ala-OH analogs) and precipitate impurities via dropwise addition of cold diethyl ether. Centrifugation and lyophilization yield >95% purity. For persistent impurities, reverse-phase HPLC with a C18 column and acetonitrile/water gradient is recommended .

Q. What spectroscopic methods are critical for characterizing Fmoc-β-Ala-Ile-OH?

Use -NMR and -NMR to confirm backbone structure and side-chain integrity. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. IR spectroscopy verifies Fmoc carbonyl (1690–1710 cm) and amide (1650 cm) groups. Purity is quantified via HPLC with UV detection at 265 nm (Fmoc absorption) .

Advanced Research Questions

Q. How can diastereomeric impurities in Fmoc-β-Ala-Ile-OH synthesis be minimized?

Stereochemical control is achieved via diastereoselective amidomethylation of Ti-enolates, as demonstrated in β-homoamino acid synthesis. Use chiral auxiliaries (e.g., 4-isopropyl-5,5-diphenyloxazolidin-2-ones) to enforce >90% diastereoselectivity. Post-synthesis, chiral HPLC with a Pirkle-type column resolves residual enantiomers .

Q. What strategies improve the stability of Fmoc-β-Ala-Ile-OH during long-term storage?

Lyophilize the compound and store desiccated at -20°C under argon. Avoid exposure to light and humidity, as Fmoc groups are prone to cleavage under basic or nucleophilic conditions. Conduct periodic purity checks via TLC or HPLC to detect degradation (e.g., free β-Ala-Ile-OH or Fmoc byproducts) .

Q. How does the β-amino acid backbone of Fmoc-β-Ala-Ile-OH influence peptide secondary structure?

β-peptides incorporating β-Ala-Ile adopt helical or sheet-like conformations distinct from α-peptides. Use circular dichroism (CD) or -NMR NOE analysis to map hydrogen-bonding patterns. Compare with α-Ile analogs to assess enhanced proteolytic stability and bioavailability in drug design .

Q. What analytical workflows resolve contradictory data in Fmoc-β-Ala-Ile-OH bioactivity assays?

For discrepancies between in vitro and cellular activity, perform dose-response curves with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Validate target engagement via isotopic labeling (e.g., -tagged peptides) and competitive inhibition studies .

Methodological Frameworks

Q. How can the PICOT framework guide research on Fmoc-β-Ala-Ile-OH therapeutic applications?

Define:

- P opulation: Target protein/receptor (e.g., Grb2-SH2 domain in cancer).

- I ntervention: β-peptide inhibitors containing Fmoc-β-Ala-Ile.

- C omparator: α-peptide or small-molecule antagonists.

- O utcome: Binding affinity (K), IC, in vivo efficacy.

- T ime: Acute vs. chronic exposure effects. This structure ensures hypothesis-driven experimental design and comparability to prior studies .

Q. What feasibility assessments are critical before scaling β-peptide synthesis?

Conduct a retrosynthetic analysis (e.g., AI-driven route prediction for Fmoc-β-Ala-Ile-OH) and validate intermediates via LC-MS. Assess scalability of key steps (e.g., Ti-mediated stereoselective reactions) using process mass intensity (PMI) metrics. Pilot 10-g batches to identify purification bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.